molecular formula C20H16FN5O2S B12137337 N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137337
M. Wt: 409.4 g/mol
InChI Key: XSAWFFFVHCCCOP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furan ring, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The furan and pyridine rings are then introduced through a series of substitution reactions. The final step involves the coupling of the fluorophenyl group with the triazole derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simple ester with a similar acetamide group.

    Ethyl 3-(furan-2-yl)propionate: Contains a furan ring similar to the target compound.

Uniqueness: N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of multiple functional groups, which confer a range of chemical and biological properties

Properties

Molecular Formula

C20H16FN5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16FN5O2S/c21-15-5-7-16(8-6-15)23-18(27)13-29-20-25-24-19(14-3-1-9-22-11-14)26(20)12-17-4-2-10-28-17/h1-11H,12-13H2,(H,23,27)

InChI Key

XSAWFFFVHCCCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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